REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O>P(Cl)(Cl)(Cl)=O>[CH3:1][C:2]1[CH:10]=[C:9]([O:11][C:12]([F:13])([F:14])[F:15])[CH:8]=[CH:7][C:3]=1[C:4]#[N:6]
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=O)N)C=CC(=C1)OC(F)(F)F
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus oxychloride was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue partitioned between sat. aqueous sodium bicarbonate and ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove trace impurities
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C#N)C=CC(=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |